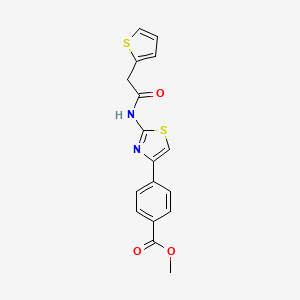![molecular formula C13H15NO4S B2579034 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034613-00-6](/img/structure/B2579034.png)
5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process:
-
Formation of the 2,3-Dihydrobenzofuran-5-yl Sulfonyl Intermediate
Starting Materials: 2,3-Dihydrobenzofuran and a sulfonyl chloride derivative.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C).
-
Cycloaddition to Form the Bicyclic Structure
Starting Materials: The sulfonyl intermediate and a suitable azabicyclo[2.2.1]heptane precursor.
Reaction Conditions: This step often involves a Diels-Alder reaction or a similar cycloaddition process under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are common.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions due to its rigid bicyclic structure.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways due to its ability to interact with various biomolecules.
Industry
Material Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, potentially inhibiting or activating biological pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives: These compounds share the bicyclic core but differ in functional groups attached.
Dihydrobenzofuran Derivatives: Compounds with similar dihydrobenzofuran moieties but different substituents.
Uniqueness
5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to the combination of the dihydrobenzofuran and azabicyclo[2.2.1]heptane structures, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Eigenschaften
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-19(16,14-7-11-6-10(14)8-18-11)12-1-2-13-9(5-12)3-4-17-13/h1-2,5,10-11H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOZVJNMJAWJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC4CC3CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2578959.png)

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2578963.png)
![2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2578964.png)

![3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2578967.png)

![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2578969.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B2578972.png)

